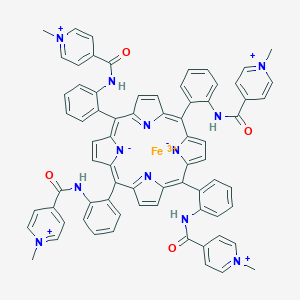
Fe(III)Pfp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fe(III)Pfp, also known as this compound, is a useful research compound. Its molecular formula is C72H56FeN12O4+5 and its molecular weight is 1209.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Porphyrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Drug Delivery Systems
Fe(III)Pfp has been integrated into drug delivery systems, particularly in the formulation of nanoparticles. For instance, PLGA (poly(lactic-co-glycolic acid)) nanoparticles combined with Fe(III) oxide and perfluoropentane have demonstrated enhanced drug delivery capabilities. These nanoparticles exhibit a higher binding efficiency to tumor cells and show promise in targeted cancer therapies due to their ability to encapsulate chemotherapeutic agents effectively .
Imaging Techniques
This compound is utilized in imaging techniques such as ultrasound and magnetic resonance imaging (MRI). The incorporation of silica shells filled with this compound enhances the contrast in ultrasound imaging, providing clearer visualization of tissues and potential tumors. This application is particularly beneficial due to the long imaging times and the ease of modifying silica particles for specific imaging needs .
Detection of Iron Ions
The compound is also employed as a fluorescent probe for detecting iron ions in environmental samples. Recent advancements have led to the development of fluorescent probes that selectively bind to Fe(III), allowing for sensitive detection in water samples. These probes can detect concentrations as low as 0.067 μM, making them suitable for monitoring iron levels in various biological and environmental contexts .
Remediation Technologies
In environmental remediation, this compound can be used to facilitate the removal of contaminants from water sources. Its properties allow it to interact with pollutants, potentially aiding in their degradation or removal through advanced oxidation processes.
Coatings and Films
This compound has been explored as a coating material due to its biocompatibility and tunable physicochemical properties. Films created from Fe(III) ions combined with natural polyphenols have shown promise in various applications, including as protective coatings that are responsive to pH changes and exhibit low cytotoxicity . These films are particularly useful in biomedical devices where compatibility with biological tissues is crucial.
Nanocomposites
The integration of this compound into nanocomposites enhances their mechanical properties and functional capabilities. Such materials can be engineered for specific applications ranging from drug delivery to structural components in biomedical devices.
Case Studies
属性
CAS 编号 |
124339-99-7 |
|---|---|
分子式 |
C72H56FeN12O4+5 |
分子量 |
1209.1 g/mol |
IUPAC 名称 |
iron(3+);1-methyl-N-[2-[10,15,20-tris[2-[(1-methylpyridin-1-ium-4-carbonyl)amino]phenyl]porphyrin-22,24-diid-5-yl]phenyl]pyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C72H54N12O4.Fe/c1-81-37-29-45(30-38-81)69(85)77-53-17-9-5-13-49(53)65-57-21-23-59(73-57)66(50-14-6-10-18-54(50)78-70(86)46-31-39-82(2)40-32-46)61-25-27-63(75-61)68(52-16-8-12-20-56(52)80-72(88)48-35-43-84(4)44-36-48)64-28-26-62(76-64)67(60-24-22-58(65)74-60)51-15-7-11-19-55(51)79-71(87)47-33-41-83(3)42-34-47;/h5-44H,1-4H3,(H2-3,73,74,75,76,77,78,79,80,85,86,87,88);/q;+3/p+2 |
InChI 键 |
HTCYKZBXDRNRSG-UHFFFAOYSA-P |
SMILES |
C[N+]1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=C4C=CC(=C(C5=NC(=C(C6=CC=C([N-]6)C(=C7C=CC3=N7)C8=CC=CC=C8NC(=O)C9=CC=[N+](C=C9)C)C1=CC=CC=C1NC(=O)C1=CC=[N+](C=C1)C)C=C5)C1=CC=CC=C1NC(=O)C1=CC=[N+](C=C1)C)[N-]4.[Fe+3] |
规范 SMILES |
C[N+]1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=C4C=CC(=C(C5=NC(=C(C6=CC=C([N-]6)C(=C7C=CC3=N7)C8=CC=CC=C8NC(=O)C9=CC=[N+](C=C9)C)C1=CC=CC=C1NC(=O)C1=CC=[N+](C=C1)C)C=C5)C1=CC=CC=C1NC(=O)C1=CC=[N+](C=C1)C)[N-]4.[Fe+3] |
同义词 |
Fe(III)-alpha,alpha,alpha,beta-tetra-ortho-(N-methyl-isonicotinamidophenyl)porphyrin Fe(III)PFP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















